Lipophilicity (logP) Differential vs. Fuberidazole: A 370‑Fold Difference Governing Membrane Partitioning and CNS Availability
The target compound exhibits a computed logP of 5.23 (ChemDiv) , compared with an experimentally anchored logP of 2.67 for fuberidazole (ACD/LogP, ChemSpider) . This ΔlogP of +2.56 corresponds to an approximately 370‑fold higher octanol‑water partition coefficient, placing the compound well within the lipophilicity window associated with passive blood‑brain‑barrier penetration (logP ≈ 3–6) while fuberidazole falls below the typical CNS‑penetrant threshold. The difference arises exclusively from the N1‑(4‑chlorophenoxy)ethyl substituent, as the 2‑furyl‑benzimidazole core is shared by both molecules.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 5.2288 (computed, ChemDiv) |
| Comparator Or Baseline | Fuberidazole (2-(furan-2-yl)-1H-benzimidazole, CAS 3878-19-1): logP = 2.67 (ACD/LogP, experimental database match, ChemSpider) |
| Quantified Difference | ΔlogP = +2.56 (≈370-fold higher partition coefficient for target compound) |
| Conditions | Computed logP (target) vs. ACD/LogP experimental database value (fuberidazole); both derived from the neutral species at 25 °C. |
Why This Matters
A 370‑fold lipophilicity differential fundamentally alters tissue distribution, membrane flux, and formulation solvent selection; an investigator requiring a CNS‑penetrant or lipid‑compartment‑targeted benzimidazole cannot substitute fuberidazole and expect equivalent partitioning behaviour.
